Angustifoline

Overview

Description

Angustifoline is a naturally occurring compound found in various plant species. It is a member of the flavonoid family and has been studied for its potential medicinal properties.

Scientific Research Applications

1. Medicinal Plant Research

Angustifoline, a natural product, has shown promising results in the field of medicinal plant research. Studies on this compound have focused on its potential as an anticancer agent. For instance, Ding et al. (2019) investigated the anticancer properties of this compound against human colon cancer cells, finding that it induced dose- and time-dependent cytotoxicity. The study highlighted this compound's potential in inhibiting cancer cell colony formation and its ability to induce autophagy and apoptosis in cancer cells (Ding et al., 2019).

2. Alkaloid Research

This compound has been a subject of interest in the study of alkaloids. Fu et al. (2014) isolated two new bisindole alkaloids, angustifonines A and B, from the twigs and leaves of Bousigonia angustifolia. These compounds exhibited cytotoxicity against various human cancer cell lines, suggesting the potential therapeutic applications of this compound derivatives (Fu et al., 2014).

3. Phytochemistry and Pharmacology

The phytochemical composition and pharmacological activities of plants containing this compound have been extensively studied. Erdemoglu et al. (2007) evaluated the alkaloid profile of Lupinus angustifolius and identified this compound as one of the minor alkaloids. The study also tested the antibacterial and antifungal activities of L. angustifolius alkaloid extract, indicating its potential in antimicrobial applications (Erdemoglu et al., 2007).

Mechanism of Action

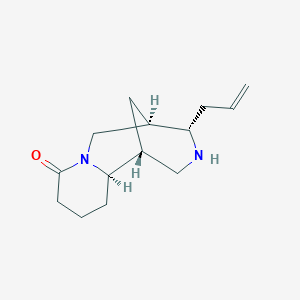

Angustifoline, also known as (1R,2R,9R,10S)-10-Prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one or AT20193, is an alkaloid that has been isolated from various plants, including Lupinus angustifolius L. and Epilobium angustifolium L . This compound has been found to exhibit antimicrobial activity .

Target of Action

The primary targets of this compound are various types of bacteria, including S. aureus, B. subtilis, E. coli, P. aeruginosa, and B. thuringiensis . These bacteria are responsible for a wide range of infections in humans.

Mode of Action

It is suggested that this compound could have bacteriostatic effects against its target bacteria , meaning it inhibits the growth and reproduction of these bacteria, thereby limiting the spread of infection.

Biochemical Pathways

Given its antimicrobial activity, it is likely that it interferes with essential biochemical processes in the bacteria it targets, such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and reproduction . This can help to limit the spread of bacterial infections and may contribute to the resolution of these infections when this compound is used as part of an antimicrobial treatment regimen.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH, temperature, and presence of other substances can affect the stability of this compound and its ability to exert its antimicrobial effects . Additionally, the specific environment within the body, such as the site of an infection, can also influence the action of this compound.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Angustifoline plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to exhibit antimicrobial activity by inhibiting the growth of bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Bacillus thuringiensis . The compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death. Additionally, this compound has been found to induce autophagy and apoptosis in human colon cancer cells, suggesting its potential as an anticancer agent .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In human colon cancer cells (COLO-205), this compound induces dose- and time-dependent cytotoxicity, leading to cell shrinkage and distortion of normal cell morphology . It also causes G2/M cell cycle arrest, inhibits cell migration and invasion, and promotes the formation of autophagic vesicles. The compound upregulates the expression of autophagy-associated proteins such as Beclin-1 and LC3-II, highlighting its impact on cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. In colon cancer cells, this compound induces mitochondrial-mediated apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins . This results in the activation of caspases and the subsequent cleavage of cellular substrates, ultimately leading to cell death. Additionally, this compound’s ability to induce autophagy is mediated through the upregulation of autophagy-related genes and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Long-term treatment with this compound has been associated with sustained autophagic activity and apoptosis in cancer cells, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, emphasizing the importance of dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This process results in the formation of metabolites that may contribute to its biological activity. Additionally, this compound affects metabolic flux and metabolite levels, influencing cellular energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound is primarily synthesized in shoot tissues and translocated via phloem to other parts of the plant . In animal models, this compound is absorbed into the bloodstream and distributed to various organs, including the liver, kidneys, and lungs . Its localization and accumulation in specific tissues are influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cellular components . Targeting signals and post-translational modifications direct this compound to specific compartments or organelles, such as mitochondria and lysosomes . This localization is essential for its ability to induce autophagy and apoptosis in cancer cells .

Properties

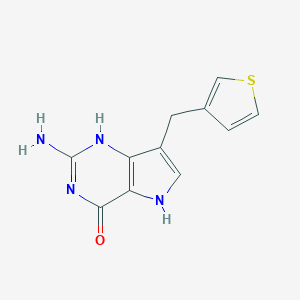

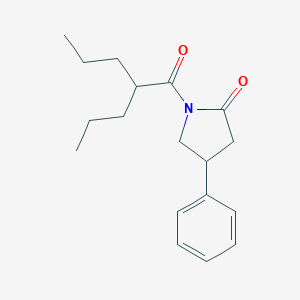

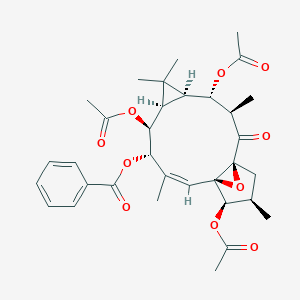

IUPAC Name |

(1R,2R,9R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2/t10-,11-,12+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIPIBIDDZPDAV-FVCCEPFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1C2CC(CN1)C3CCCC(=O)N3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H]1[C@@H]2C[C@H](CN1)[C@H]3CCCC(=O)N3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-43-6 | |

| Record name | Angustifoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Research suggests that angustifoline demonstrates anticancer properties against COLO-205 human colon cancer cells by triggering several mechanisms. This includes inducing autophagy, a process where cells degrade and recycle their own components, alongside promoting mitochondrial-mediated apoptosis, also known as programmed cell death []. Additionally, this compound appears to impede both cell invasion and migration, and stimulates G2/M cell cycle arrest, further inhibiting uncontrolled cell growth [].

A: Studies show that treating COLO-205 cells with this compound leads to the formation of characteristic autophagic cell vesicles []. Moreover, a significant upregulation in the expression of two key autophagy-related proteins, Beclin-1 and LC3-II, was observed in these cells [].

ANone: this compound has a molecular formula of C15H26N2O and a molecular weight of 250.38 g/mol.

A: Yes, various spectroscopic techniques have been used to characterize this compound. This includes infrared (IR) spectroscopy, which provides information about the functional groups present in the molecule [, ]. Additionally, nuclear magnetic resonance (NMR) spectroscopy, particularly 2H NMR, has been used to determine the stereochemistry of this compound and its derivatives [].

ANone: The available research primarily focuses on the biological activity of this compound, with limited information available regarding its material compatibility and stability under various conditions. Further investigation is needed in this area.

ANone: The current research focuses primarily on the biological activity of this compound, particularly its anticancer properties. There is no information available on its use as a catalyst.

ANone: While computational studies could provide valuable insights into this compound's interactions with biological targets and aid in SAR studies, the provided research does not include such investigations.

A: Although the research provided doesn't directly investigate SAR, it does highlight the synthesis and study of several this compound derivatives, including the deoxy-analogue of N-hydroxymethylthis compound, N-cyanomethylthis compound, and various esters [, ]. These studies suggest that modifications to the N(12) position can influence the molecule's conformation and potentially its biological activity.

ANone: The available research primarily focuses on this compound's isolation, characterization, and biological activity, with limited information on its stability under various conditions or formulation strategies to enhance its bioavailability. Further studies are necessary in this area.

A: The current research primarily focuses on this compound's isolation, structural characterization, and initial investigations into its biological activity, particularly its anticancer properties []. Further research is required to comprehensively address these aspects.

A: Early research focused on isolating and characterizing this compound from various Lupinus species [, , , ]. Subsequent studies explored its biosynthesis, with a focus on the incorporation of cadaverine as a precursor [, ]. More recently, research has delved into investigating the potential anticancer properties of this compound, particularly against human colon cancer cells [].

A: While the available research primarily stems from the fields of natural product chemistry and pharmacology, the study of this compound's anticancer activity against human colon cancer cells hints at potential synergies with cancer biology and oncology []. Further interdisciplinary collaborations could accelerate the understanding and development of this compound as a potential therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B156732.png)